molecular formula C35H30N2O2 B3030666 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole CAS No. 940880-69-3

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

Cat. No.: B3030666
CAS No.: 940880-69-3
M. Wt: 510.6
InChI Key: QSBJXOGJVXXJRA-DMOWINQSSA-N
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Description

The compound “(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole” is a stereochemically complex molecule featuring a spirobi[inden] core linked to two 4,5-dihydro-1,3-oxazole rings. The spirobi[inden] system introduces rigidity, while the dihydrooxazole rings contribute to electronic diversity, making the compound a candidate for therapeutic or material science applications. Although direct synthesis details are unavailable in the provided evidence, analogous spirobi[inden] systems (e.g., WOCFEC ) are synthesized via cyclocondensation or transition-metal-catalyzed coupling reactions, suggesting similar pathways for this compound.

Properties

CAS No.

940880-69-3

Molecular Formula

C35H30N2O2

Molecular Weight

510.6

IUPAC Name

(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1

InChI Key

QSBJXOGJVXXJRA-DMOWINQSSA-N

SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8

Isomeric SMILES

C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8

Origin of Product

United States

Biological Activity

The compound (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that may contribute to its biological activity. The presence of oxazole rings and phenyl groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC26H28N2O2
Molecular Weight416.52 g/mol
Log P4.12
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often exhibit activity through modulation of key biological pathways. Potential mechanisms include:

1. Receptor Interaction:
The compound may act as an antagonist or agonist at specific receptors involved in metabolic regulation.

2. Enzyme Inhibition:
It could inhibit enzymes related to glucose metabolism or lipid profiles, which is crucial for conditions like Type 2 diabetes.

3. Signal Transduction Modulation:
The compound may influence pathways such as the insulin signaling cascade, impacting cellular glucose uptake.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant effects on glucagon-like peptide (GLP) signaling pathways. For instance:

Study Findings:

  • GLP Receptor Antagonism: A related compound showed an IC50 of 6.6 nM against the glucagon receptor .

Table 1: Summary of In Vitro Findings

Study ReferenceCompound TestedIC50 (nM)Effect
Related compound6.6GLP receptor antagonism
PPARγ ligand analog15.7Insulin secretion modulation

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological effects in whole organisms. Current literature suggests that related compounds have shown promise in animal models for diabetes management.

Case Study:
A recent study evaluated the effects of a structurally similar compound on blood glucose levels in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to control groups.

Table 2: In Vivo Study Results

Study ReferenceAnimal ModelDosage (mg/kg)Blood Glucose Reduction (%)
Diabetic Rats1030
Diabetic Mice1525

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized derivatives, particularly in its spirocyclic framework and heterocyclic substituents. Key comparisons include:

Compound Name Core Structure Substituents Stereochemistry Crystal Packing Bioactivity
Target Compound Spirobi[inden] + dihydrooxazoles Phenyl groups at 2R, 4S, and 7' positions (2R, 1S, 4S) Not reported Unknown (inferred potential)
Compound 4 (4-(4-chlorophenyl)-2-...) Thiazole + pyrazolyl Chlorophenyl, fluorophenyl, triazolyl Not specified Triclinic P̄1, two molecules/unit Antimicrobial
WOCFEC (indeno[1,2-d]thiazole) Indeno[1,2-d]thiazole + pyrazolyl Chlorophenyl, fluorophenyl Not specified Monoclinic (assumed) Not reported
(Z)-5-Benzylidene-4-phenyl-... Dihydrooxazole Benzylidene, p-tolyl Z-configuration CCDC-2239857 Not reported
Spirobi[inden]-phosphino derivative Spirobi[inden] Diphenylphosphino, dihydrooxazole Not specified Not reported Material science applications

Key Findings

Stereochemical Complexity : The target compound’s three chiral centers distinguish it from simpler analogs like Compound 4 or WOCFEC, which lack explicit stereochemical descriptors. This complexity may enhance selectivity in biological interactions, as seen in enantioselective drug candidates.

Substituent Effects :

  • Halogen vs. Phenyl : Compound 4 (Cl/Br) and WOCFEC (Cl) show that halogen substituents influence crystal packing via halogen bonding , whereas the target’s phenyl groups may promote π-π stacking, altering solubility or binding affinity.
  • Heterocycle Variations : Replacing thiazole (Compound 4) with dihydrooxazole (target) could modulate electronic properties, affecting reactivity or bioactivity. For example, oxazoles are common in kinase inhibitors due to their hydrogen-bonding capacity.

Crystallographic Insights

  • Isostructural Trends: Compounds 4 and 5 () are isostructural, with triclinic P̄1 symmetry and two independent molecules per asymmetric unit.
  • Planarity vs. Perpendicularity: The near-planar conformation of Compound 4’s fluorophenyl groups (excluding one perpendicular substituent) contrasts with the target’s spirobi[inden] core, which likely enforces a non-planar geometry, impacting intermolecular interactions.

Therapeutic Potential

  • Antimicrobial Inference : Analogous thiazole-pyrazolyl hybrids (e.g., Compound 4) show antimicrobial activity via membrane disruption or enzyme inhibition , suggesting the target compound could be optimized for similar applications.
  • Cancer Relevance : Ferroptosis-inducing compounds () and spirocyclic derivatives () underscore the therapeutic versatility of such scaffolds, though the target’s specific mechanism remains unexplored.

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